![molecular formula C13H17ClN2O B1486034 1-(1,2,3,4,4a,9b-Hexahydro-5H-pyrido[4,3-b]indol-5-yl)-1-ethanone hydrochloride CAS No. 2204962-24-1](/img/structure/B1486034.png)
1-(1,2,3,4,4a,9b-Hexahydro-5H-pyrido[4,3-b]indol-5-yl)-1-ethanone hydrochloride
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Description
The compound “1-(1,2,3,4,4a,9b-Hexahydro-5H-pyrido[4,3-b]indol-5-yl)-1-ethanone hydrochloride” is a derivative of carbolines . It is also known as AG-205 . It has been used to investigate the neuroprotective effects of norgestrel on stressed photoreceptors .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a pyrido[4,3-b]indole core, which is a bicyclic structure consisting of a pyridine ring fused to an indole ring .Physical And Chemical Properties Analysis
The compound is a powder with an off-white to brown color . It is soluble in DMSO . The empirical formula is C22H23ClN6OS and the molecular weight is 454.98 .Future Directions
properties
IUPAC Name |
1-(1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-5-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9(16)15-12-5-3-2-4-10(12)11-8-14-7-6-13(11)15;/h2-5,11,13-14H,6-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQVRLQFUACFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCNCC2C3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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